6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a combination of pyrazole and isoxazole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions to form the pyrazole and isoxazole rings, followed by coupling reactions to assemble the final structure .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with similar nitrogen-containing rings.
Isoxazole: Another heterocyclic compound with a five-membered ring containing oxygen and nitrogen atoms
Uniqueness
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-6-26-8-7-15(23-26)16-10-14(18-13(5)25-29-20(18)21-16)19(28)22-17-9-12(4)27(24-17)11(2)3/h7-11H,6H2,1-5H3,(H,22,24,28) |
InChI Key |
ARMBHJZTBOGWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=NN(C(=C4)C)C(C)C |
Origin of Product |
United States |
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